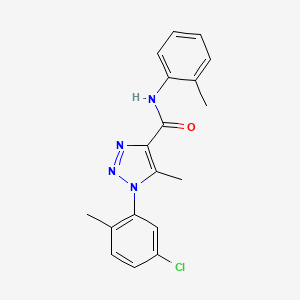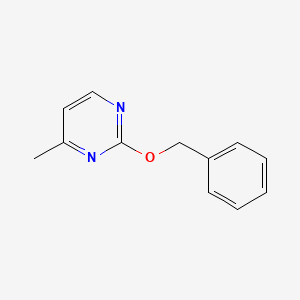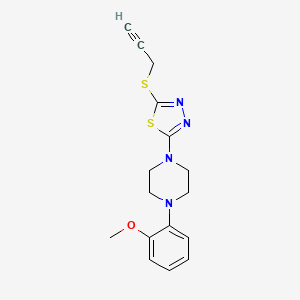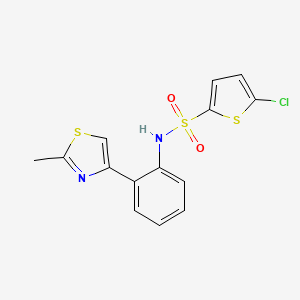
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and agriculture.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide varies depending on its application. In medicinal chemistry, the compound has been reported to exert its anticancer, antifungal, and antibacterial activities by inhibiting the activity of specific enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. In materials science, the compound has been used as a building block for the synthesis of various functional materials due to its unique electronic and optical properties.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit various biochemical and physiological effects. In medicinal chemistry, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of fungi and bacteria, and reduce inflammation in animal models. In materials science, the compound has been used to synthesize materials with unique electronic and optical properties.
Advantages and Limitations for Lab Experiments
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the final product is high. The compound has also been extensively studied for its potential applications in various fields, making it a promising candidate for further research. However, the compound also has some limitations. It may exhibit toxicity or adverse effects in animal models, and its mechanism of action may not be fully understood.
Future Directions
There are several future directions for the research of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide. In medicinal chemistry, further studies are needed to investigate the compound's potential use as an antidiabetic agent and anticonvulsant. The compound's mechanism of action in inhibiting the growth and proliferation of cancer cells, fungi, and bacteria also needs to be further elucidated. In materials science, the compound's potential applications in optoelectronic devices and sensors need to be further explored. In agriculture, the compound's potential use as a herbicide and insecticide needs to be further evaluated. Overall, the research on 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has the potential to lead to the development of new drugs, materials, and agricultural products.
Synthesis Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 5-chloro-2-methylbenzoic acid with o-toluidine to form 5-chloro-2-methyl-N-(o-tolyl)benzamide. This intermediate is then reacted with sodium azide and copper (I) iodide to form 1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, which is subsequently treated with acetic anhydride to form the final product. The synthesis method is relatively simple and efficient, and the yield of the final product is high.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antifungal, and antibacterial activities. The compound has also been evaluated for its potential use as an anticonvulsant, anti-inflammatory, and antidiabetic agent. In addition, 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential applications in materials science. It has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. The compound has also been evaluated for its potential use as a herbicide and insecticide in agriculture.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-6-4-5-7-15(11)20-18(24)17-13(3)23(22-21-17)16-10-14(19)9-8-12(16)2/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXGWGDPKKYSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2785689.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2785694.png)
![2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2785695.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2785700.png)


![2-[2-(3-Nitrophenyl)hydrazinylidene]propanediamide](/img/structure/B2785704.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2785705.png)

![Methyl 4-amino-5-methylthiopheno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2785708.png)
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2785709.png)

